molecular formula C8H6ClN B1583584 3-Chloro-2-methylbenzonitrile CAS No. 54454-12-5

3-Chloro-2-methylbenzonitrile

Cat. No.: B1583584
CAS No.: 54454-12-5
M. Wt: 151.59 g/mol
InChI Key: FKFZTNLSUJCIMG-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆ClN. It is a derivative of benzonitrile, where a chlorine atom and a methyl group are substituted at the third and second positions of the benzene ring, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method includes the ammoxidation of 3-chloro-2-methyltoluene in the presence of a catalyst such as vanadium pentoxide supported on alumina .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation process due to its efficiency and scalability. This method typically employs a fixed-bed reactor operating at atmospheric pressure, where 3-chloro-2-methyltoluene is reacted with ammonia and air in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Nucleophilic substitution: 3-amino-2-methylbenzonitrile.

    Reduction: 3-chloro-2-methylbenzylamine.

    Oxidation: 3-chloro-2-methylbenzoic acid.

Scientific Research Applications

3-Chloro-2-methylbenzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-2-methylbenzonitrile depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

  • 3-Chloro-2-methylbenzaldehyde
  • 3-Chloro-2-methyltoluene
  • 3-Chloro-2-methylbenzoic acid

Comparison: 3-Chloro-2-methylbenzonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 3-chloro-2-methylbenzaldehyde lacks the nitrile group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-chloro-2-methylbenzoic acid has different solubility and acidity characteristics due to the carboxylic acid group .

Properties

IUPAC Name

3-chloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFZTNLSUJCIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334664
Record name 3-Chloro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54454-12-5
Record name 3-Chloro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methylbenzonitrile
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Synthesis routes and methods

Procedure details

Sodium cyanide (58 g, 1.18 mol) in 90 ml of water is added to cuprous chloride (44 g, 0.44 mol) in 180 ml of water while stirring mechanically in a 5 l. 3-necked flask. Evolution of heat results and the cuprous chloride dissolves. This is then cooled in an ice bath to 0° C. A milky suspension of cuprous cyanide results. To this is added 90 ml of toluene. 6 N Hydrochloric acid (125 ml) is added slowly to 3-chloro-2-methylaniline (50 g, 0.35 mol) in a 2 l. erlenmeyer flask, while cooling and swirling. A solution of sodium nitrite (25 g, 0.36 mol) in 70 ml of water is added dropwise to the hydrochloride suspension. Ice is added when required, keeping the temperature at 0° C. Anhydrous sodium carbonate is added until the diazonium hydrochloride solution is neutral to pH paper. This is then added slowly to the cold stirring cuprous cyanide suspension, the temperature not being allowed to rise above 5° C. The reaction is then stirred at 0°-5° C. for 0.5 hr, allowed to reach room temperature over a 2 hr period and then heated to 50° C. on the steam bath. After remaining at room temperature overnight, the product is steam distilled off. The distillate is extracted with benzene, washed with 10% hydrochloric acid, dried and evaporated to afford 28 g of the title compound that solidified on standing.
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
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reactant
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90 mL
Type
solvent
Reaction Step Two
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58 g
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Reaction Step Three
[Compound]
Name
cuprous chloride
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44 g
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reactant
Reaction Step Three
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Quantity
90 mL
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Reaction Step Three
Name
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180 mL
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Reaction Step Three
[Compound]
Name
cuprous chloride
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reactant
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
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Reaction Step Six
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50 g
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Quantity
25 g
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0 (± 1) mol
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reactant
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70 mL
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solvent
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Name
diazonium hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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